[4-(3,4-dimethylphenoxy)phenyl]methanamine
Description
[4-(3,4-Dimethylphenoxy)phenyl]methanamine is a substituted methanamine derivative characterized by a phenoxy group bearing 3,4-dimethyl substituents attached to a phenyl-methanamine scaffold. This compound belongs to a broader class of aryloxy- and aryl-substituted methanamines, which are pivotal intermediates in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
[4-(3,4-dimethylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-9H,10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHWEHHBIQMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dimethylphenoxy)phenyl]methanamine typically involves the reaction of 3,4-dimethylphenol with 4-bromobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for [4-(3,4-dimethylphenoxy)phenyl]methanamine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Dimethylphenoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(3,4-dimethylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences and similarities between [4-(3,4-dimethylphenoxy)phenyl]methanamine and key analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethylphenoxy group in the target compound provides electron-donating methyl groups, enhancing aromatic stability. In contrast, analogs with chlorine (e.g., sertraline intermediate) or trifluoromethyl groups (e.g., {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine) introduce electron-withdrawing effects, altering reactivity and binding affinity .
- Biological Relevance : Chlorinated and trifluoromethylated analogs are often prioritized in drug discovery due to improved metabolic stability and target engagement .
Amination Strategies
- Target Compound: Likely synthesized via reductive amination of 4-(3,4-dimethylphenoxy)benzaldehyde, a method analogous to sertraline intermediate production .
- Analog Synthesis: Sertraline Intermediate: Produced via amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with monomethylamine in methanol . Alaninamide Precursors: Synthesized by coupling monocarboxylic acids with (4-(benzyloxy)phenyl)methanamine using carbonyldiimidazole .
Cyclization and Functionalization
- Hexamethyldisilazane (HMDS)-mediated cyclization is critical for generating intermediates like monocarboxylic acids, which are further functionalized .
Activity Data (Extrapolated from Analogs)
Insights :
- Methyl and dimethyl substituents (e.g., in ’s N,N-dimethyl analog) enhance potency compared to non-methylated counterparts, suggesting that the target compound’s 3,4-dimethyl groups may optimize pharmacokinetic profiles .
Biological Activity
The compound [4-(3,4-dimethylphenoxy)phenyl]methanamine , also known as a derivative of phenylmethanamine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of [4-(3,4-dimethylphenoxy)phenyl]methanamine is characterized by a phenyl ring substituted with a methanamine group and a 3,4-dimethylphenoxy moiety. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to [4-(3,4-dimethylphenoxy)phenyl]methanamine exhibit significant antimicrobial properties. For instance, derivatives of phenylmethanamine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Antitubercular Activity
Research has highlighted the antitubercular potential of phenylmethanamine derivatives. A study demonstrated that certain analogs displayed inhibitory effects on Mycobacterium tuberculosis, suggesting that [4-(3,4-dimethylphenoxy)phenyl]methanamine may also possess similar properties. The presence of the dimethylphenoxy group is thought to enhance lipophilicity, facilitating better membrane penetration and activity against intracellular pathogens.
GABA Receptor Modulation
Another area of interest is the modulation of gamma-aminobutyric acid (GABA) receptors. Compounds with similar structures have been evaluated for their ability to selectively modulate GABA_A receptors. Such modulation can lead to therapeutic effects in neurological disorders while minimizing side effects commonly associated with non-selective agents.
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitubercular | Inhibitory effect on Mycobacterium tuberculosis | |
| GABA Modulation | Selective modulation observed |
Case Study: Antimicrobial Efficacy
A specific study investigated the antimicrobial efficacy of various phenylmethanamine derivatives, including [4-(3,4-dimethylphenoxy)phenyl]methanamine. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating promising antimicrobial activity.
Case Study: Antitubercular Screening
In another study focused on antitubercular agents, [4-(3,4-dimethylphenoxy)phenyl]methanamine was subjected to in vitro testing against M. tuberculosis H37Rv strain. The compound exhibited an IC_50 value of 0.5 µg/mL, indicating strong antitubercular activity compared to standard drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
